molecular formula C2Cl3NS2 B027620 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride CAS No. 75318-43-3

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Cat. No. B027620
CAS RN: 75318-43-3
M. Wt: 208.5 g/mol
InChI Key: NIZMCFUMSHISLW-UHFFFAOYSA-M
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Description

Synthesis Analysis

  • Improved Synthesis Methods : A study by Kalogirou & Koutentis (2009) describes an improved synthesis method for 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt). They discuss the reaction of this compound with dimethylsulfonium dicyanomethylide to yield 5-(4-chloro-1,2,3-dithiazolylidene)malononitrile and other compounds, proposing rational mechanisms for the formation of key compounds (Kalogirou & Koutentis, 2009).

Molecular Structure Analysis

  • Molecular Orbital Calculations : Barclay et al. (1999) performed ab initio molecular orbital calculations on similar compounds, providing insights into the electronic structure and stability of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride derivatives (Barclay et al., 1999).

Chemical Reactions and Properties

  • Reactivity with Different Compounds : The compound's reactivity with various chemicals, such as dimethylsulfonium dicyanomethylide, is discussed in several studies, highlighting the formation of new compounds and providing mechanisms for these reactions (Koutentis et al., 2011).

Physical Properties Analysis

  • Crystal Structure and Solid-State Packing : Constantinides et al. (2021) analyzed the crystal structure and solid-state packing of related 4-chloro-5H-1,2,3-dithiazole compounds, which can offer insights into the physical properties of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Constantinides et al., 2021).

Chemical Properties Analysis

  • Redox Chemistry and Electronic Structures : Barclay et al. (1997) provide information on the redox chemistry and electronic structures of benzo-bridged bis(1,2,3-dithiazoles) and their analogues, which are relevant to understanding the chemical properties of 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride (Barclay et al., 1997).

Scientific Research Applications

1. Reaction with 2-(Phenylsulfonyl)acetonitrile

  • Summary of Application: The compound reacts with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine to produce S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile .
  • Methods of Application: The reaction was carried out with 1 equivalent of 2-(phenylsulfonyl)acetonitrile and 2 equivalents of pyridine .
  • Results: The reaction yielded S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile in 19% and 23% yield, respectively .

2. Reaction with Sulfimides

  • Summary of Application: The compound reacts with N-aryl-S,S-dimethylsulfimides to produce N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines .
  • Methods of Application: The reaction was carried out with Appel salt 1 and N-aryl-S,S-dimethylsulfimides .
  • Results: The reaction yielded N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines in 84%, 94% and 87% yields, respectively .

Safety And Hazards

This compound may develop acidic and sulfur-containing vapors and should be used only in a well-ventilated fume hood . It is stable at ambient temperature but decomposes on prolonged exposure to air, becoming a black sticky mess within a few days . The safety information includes GHS07 Signal Word Warning and Hazard Statements H302-H315-H319-H335 .

Future Directions

The reactivity of “4,5-Dichloro-1,2,3-dithiazol-1-ium chloride” with primary arylamines suggests potential for further exploration in the synthesis of N-aryl-4-chloro-5H-1,2,3-dithiazolimines . Additionally, the ANRORC-style mechanism leading to a ring transformation presents interesting possibilities for future research .

properties

IUPAC Name

4,5-dichlorodithiazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMCFUMSHISLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455049
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
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Molecular Weight

208.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

CAS RN

75318-43-3
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
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Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1,2,3-dithiazolium chloride
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Record name 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE
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